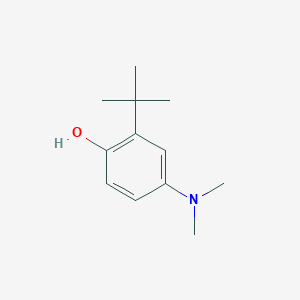

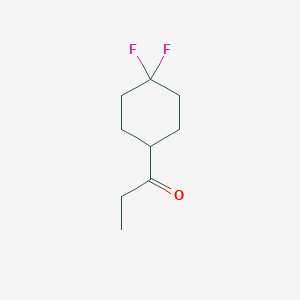

![molecular formula C17H18N2OS2 B2629099 3-(2,3-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 743452-50-8](/img/structure/B2629099.png)

3-(2,3-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as thieno[2,3-d]pyrimidin-4(3H)-ones, has been reported via a green approach using a catalytic four-component reaction . Another method involves the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . Another reaction involves palladium-catalyzed cross-coupling .Scientific Research Applications

Antitumor Activity

Compounds derived from the thieno[3,2-d]pyrimidine class, such as the one , have been synthesized and evaluated for their antitumor activities. Research indicates potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Certain derivatives of thieno[2,3-d]pyrimidin-4-one have shown promising antimicrobial properties, particularly against Staphylococcus aureus, which is significant for addressing various bacterial infections (Sirakanyan et al., 2015).

Anti-HIV Activity

Some thieno[2,3-d]pyrimidin-4-one derivatives demonstrate notable inhibitory effects against the human immunodeficiency virus (HIV), particularly types 1 and 2, showcasing their potential as anti-HIV agents (Novikov et al., 2004).

Quantum Chemical Studies

Quantum chemical studies have been conducted on derivatives of thieno[2,3-d]pyrimidin-4-one to understand their reaction mechanisms with various agents, which can be crucial for designing more efficient and targeted therapeutics (Mamarakhmonov et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its potential biological and pharmacological activities. Similar compounds have shown promising results as antiviral, antimicrobial, and antitumor agents . Therefore, this compound could be a potential candidate for future drug design and development.

Mechanism of Action

Target of Action

Compounds with a similar structure, such as pyrido[2,3-d]pyrimidines, have been found to target various proteins including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Biochemical Pathways

The affected pathways would depend on the specific targets of “3-(2,3-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one”. For similar compounds, these could include pathways involved in cell growth and proliferation, apoptosis, and other cellular processes .

Result of Action

The molecular and cellular effects of “3-(2,3-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” would depend on its specific mode of action and the biochemical pathways it affects. For similar compounds, these effects could include inhibited cell growth, induced cell death, or altered cell signaling .

properties

IUPAC Name |

3-(2,3-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS2/c1-5-12-11(4)22-15-14(12)16(20)19(17(21)18-15)13-8-6-7-9(2)10(13)3/h6-8H,5H2,1-4H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQUQKOGTACZRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC2=C1C(=O)N(C(=S)N2)C3=CC=CC(=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2629017.png)

![4-[butyl(methyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2629019.png)

![N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2629024.png)

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate](/img/structure/B2629028.png)

![N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629032.png)

![N-allyl-4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2629033.png)

![B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid](/img/structure/B2629035.png)